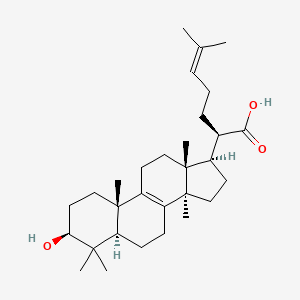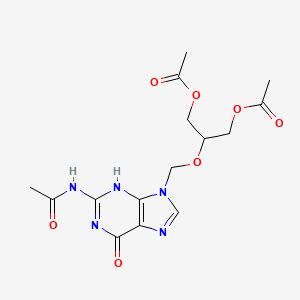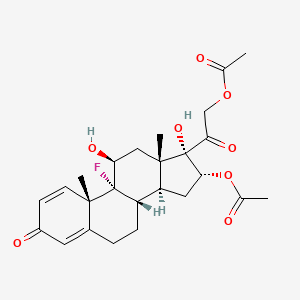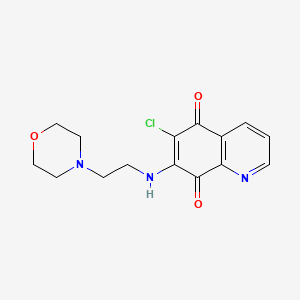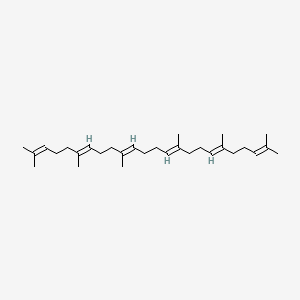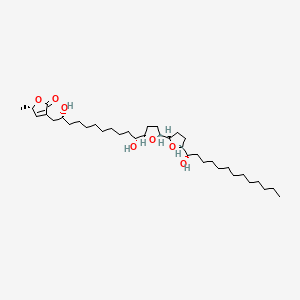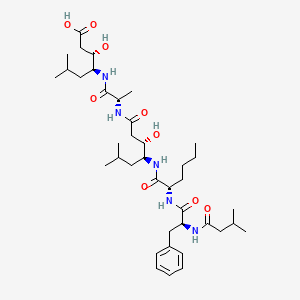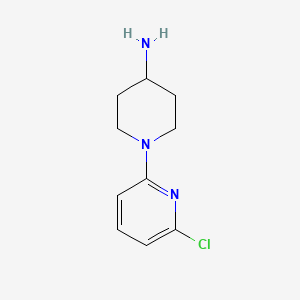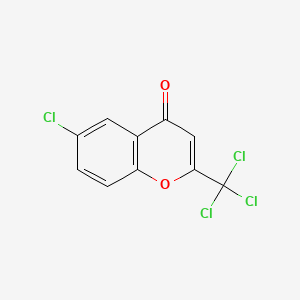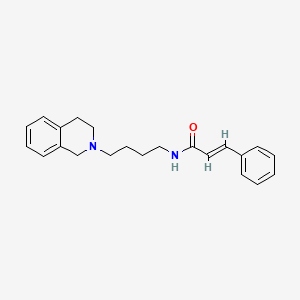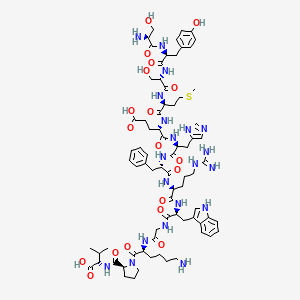
Tridecactide
Vue d'ensemble
Description
Il s'agit d'une forme désacétylée et désaminée de l'hormone stimulant les mélanocytes alpha, qui pourrait avoir des effets antipyrétiques, anti-inflammatoires et antimicrobiens . Le tridecactide fait actuellement l'objet d'études pour son utilisation potentielle en tant que thérapie immunomodulatrice pour les cas modérés à graves de COVID-19 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le tridecactide est synthétisé par une série de réactions de couplage peptidique. La synthèse implique l'addition progressive d'acides aminés pour former la chaîne peptidique. Les conditions de réaction comprennent généralement l'utilisation de réactifs de couplage tels que les carbodiimides et des groupes protecteurs pour empêcher les réactions secondaires indésirables .
Méthodes de production industrielle
La production industrielle du this compound implique des techniques de synthèse peptidique à grande échelle. Ces méthodes comprennent la synthèse peptidique en phase solide, où le peptide est assemblé sur un support solide, et la synthèse peptidique en phase liquide, où le peptide est synthétisé en solution. Les deux méthodes nécessitent un contrôle précis des conditions de réaction pour garantir un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le tridecactide subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des ponts disulfures entre les résidus cystéine.
Réduction : Les réactions de réduction peuvent rompre les ponts disulfures, les reconvertissant en groupes thiol.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le dithiothréitol pour la réduction et divers dérivés d'acides aminés pour les réactions de substitution. Les conditions de réaction impliquent généralement un pH, une température et des systèmes de solvants contrôlés pour obtenir les modifications souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec une activité biologique modifiée. Par exemple, l'oxydation peut conduire à la formation de dimères liés par des ponts disulfures, tandis que les réactions de substitution peuvent produire des analogues avec une stabilité ou une activité accrue .
Applications De Recherche Scientifique
Le tridecactide a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.
Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et son potentiel en tant qu'agent immunomodulateur.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que la sclérose en plaques et la COVID-19.
Industrie : Utilisé dans le développement de médicaments et d'agents thérapeutiques à base de peptides
Mécanisme d'action
Le this compound exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. On pense qu'il module l'activité des récepteurs de la mélanocortine, qui sont impliqués dans la régulation des réponses immunitaires, de l'inflammation et de l'activité antimicrobienne. Le mécanisme d'action exact est encore à l'étude, mais on pense qu'il implique l'activation de voies de signalisation qui conduisent à la production de peptides anti-inflammatoires et antimicrobiens .
Mécanisme D'action
Tridecactide exerts its effects by interacting with specific molecular targets and pathways. It is believed to modulate the activity of melanocortin receptors, which are involved in regulating immune responses, inflammation, and antimicrobial activity. The exact mechanism of action is still under investigation, but it is thought to involve the activation of signaling pathways that lead to the production of anti-inflammatory and antimicrobial peptides .
Comparaison Avec Des Composés Similaires
Composés similaires
Métenképhaline : Un peptide opioïde endogène qui, comme le tridecactide, fait l'objet d'études pour ses propriétés immunomodulatrices.
Hormone stimulant les mélanocytes alpha : Le composé parent du this compound, qui partage des activités biologiques similaires mais diffère dans sa structure chimique en raison de la présence de groupes acétyle et amine.
Unicité du this compound
Le this compound est unique en raison de ses modifications spécifiques, qui améliorent sa stabilité et son activité biologique. Contrairement à son composé parent, le this compound est désacétylé et désaminé, ce qui peut contribuer à son potentiel thérapeutique accru .
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H106N20O19S/c1-41(2)62(74(113)114)94-72(111)59-19-12-29-95(59)73(112)53(17-9-10-27-76)85-60(99)37-83-64(103)56(33-44-35-82-49-16-8-7-15-47(44)49)91-65(104)50(18-11-28-81-75(78)79)86-68(107)55(31-42-13-5-4-6-14-42)90-70(109)57(34-45-36-80-40-84-45)92-66(105)51(24-25-61(100)101)87-67(106)52(26-30-115-3)88-71(110)58(39-97)93-69(108)54(89-63(102)48(77)38-96)32-43-20-22-46(98)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,82,96-98H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H,80,84)(H,83,103)(H,85,99)(H,86,107)(H,87,106)(H,88,110)(H,89,102)(H,90,109)(H,91,104)(H,92,105)(H,93,108)(H,94,111)(H,100,101)(H,113,114)(H4,78,79,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBVAARMQYYITG-DESRROFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H106N20O19S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1623.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22006-64-0, 37213-49-3 | |
| Record name | Tridecactide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022006640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Melanotropin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037213493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecactide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15687 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



